molecular formula C27H21FN2O4 B2486475 4-(2-Oxopyrrolidin-1-yl)benzyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1206994-58-2

4-(2-Oxopyrrolidin-1-yl)benzyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2486475
CAS No.: 1206994-58-2
M. Wt: 456.473
InChI Key: BVTJKEIGGOEUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxopyrrolidin-1-yl)benzyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C27H21FN2O4 and its molecular weight is 456.473. The purity is usually 95%.
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Scientific Research Applications

Calcium Channel Modulation

One potential application of compounds related to 4-(2-Oxopyrrolidin-1-yl)benzyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is in modulating calcium channels. For instance, 1,4-dihydropyridine derivatives, which share structural similarities, have been found to display calcium modulatory properties. The specific configuration of these compounds, including the orientation of their halogen-substituted benzene rings and the conformations of their cyclopentene or cyclohexene rings, plays a crucial role in their activity (Linden et al., 2011).

Redox-Annulation Reactions

Compounds like this compound can also be involved in redox-annulation reactions. For example, cyclic amines such as pyrrolidine can undergo redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines. These pyrrolines can then be oxidized to pyrroles or reduced to pyrrolidines, showcasing the versatility of such compounds in synthetic chemistry (Kang et al., 2015).

Luminescent Properties

Furthermore, the structural framework of this compound can be utilized in the development of luminescent materials. Diimine ligands containing aromatic systems similar to this compound have been used to synthesize Ir(III) luminescent complexes. These complexes exhibit fluorescence and phosphorescence in various solvents, which can be significantly influenced by the nature of solvent and substituents on the peripheral phenyl fragment. Such properties are vital for applications in organic light-emitting diodes (OLEDs) and other photophysical applications (Shakirova et al., 2018).

Mechanism of Action

As for the pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are influenced by its physicochemical properties, such as solubility, permeability, and stability. Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Properties

IUPAC Name

[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O4/c28-19-5-3-6-21(15-19)30-16-24(22-7-1-2-8-23(22)26(30)32)27(33)34-17-18-10-12-20(13-11-18)29-14-4-9-25(29)31/h1-3,5-8,10-13,15-16H,4,9,14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTJKEIGGOEUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)COC(=O)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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